molecular formula C12H22N2O2 B8635447 Ethyl piperidin-4-ylprolinate

Ethyl piperidin-4-ylprolinate

Cat. No.: B8635447
M. Wt: 226.32 g/mol
InChI Key: RCLVEBLEOJDOHD-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Architectures in Chemical Synthesis and Structural Diversity

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. mdpi.comresearchgate.net Its prevalence stems from its ability to adopt a stable chair conformation, which can be substituted in various positions to create a diverse array of three-dimensional structures. iucr.orgresearchgate.net This structural versatility allows piperidine-containing molecules to interact with a wide range of biological targets, making them crucial components in medicinal chemistry. thieme-connect.com

The development of efficient and cost-effective methods for the synthesis of substituted piperidines is a significant focus of modern organic chemistry. mdpi.com The functionalization of the piperidine ring can be achieved through various strategies, including reactions at the nitrogen atom and the carbon backbone. mdpi.com The ability to introduce substituents with well-defined stereochemistry is particularly important, as the biological activity of chiral piperidine derivatives is often highly dependent on their stereoisomeric form. thieme-connect.com The structural diversity of piperidine scaffolds is further expanded by their incorporation into fused and spirocyclic ring systems, as well as their use as linkers in more complex molecular assemblies. mdpi.commdpi.com

Recent advances in synthetic methodology have provided new tools for the construction and functionalization of piperidine rings. rice.edu These methods include catalytic C-H oxidation and radical cross-coupling reactions, which allow for the direct introduction of functional groups at specific positions on the piperidine core. rice.edu Such innovations continue to expand the accessible chemical space of piperidine derivatives, reinforcing their importance as privileged structures in organic synthesis and drug discovery.

Role of Proline-Derived Chiral Units in Asymmetric Organic Chemistry

Proline, a unique secondary amino acid with a cyclic pyrrolidine (B122466) structure, plays a pivotal role in the field of asymmetric organic chemistry. libretexts.orgmdpi.com Its rigid conformation and the presence of both a secondary amine and a carboxylic acid group make it an excellent chiral catalyst and building block. libretexts.orgmdpi.com L-proline, the naturally occurring enantiomer, is inexpensive, non-toxic, and readily available, contributing to its widespread use as an organocatalyst. libretexts.org

Proline and its derivatives are highly effective in promoting a variety of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. libretexts.orgclockss.org The catalytic cycle typically involves the formation of a nucleophilic enamine or a transient iminium ion intermediate. libretexts.orgrsc.org The stereochemical outcome of these reactions is controlled by the chiral environment provided by the proline catalyst, often proceeding with high levels of enantioselectivity. rsc.orgrsc.org The ability of the carboxylic acid group to act as a general acid, in concert with the nucleophilic amine, is a key feature of proline's catalytic activity, earning it the moniker of the "simplest enzyme". libretexts.org

The development of modified proline derivatives has further expanded the scope and efficiency of organocatalysis. libretexts.org By altering the substituents on the pyrrolidine ring, chemists can fine-tune the steric and electronic properties of the catalyst to achieve higher selectivity and reactivity for specific transformations. rsc.org The incorporation of proline units into more complex structures, such as porous organic cages, has also been shown to create highly active and enantioselective catalytic systems. rsc.orgrsc.org

Overview of Ethyl Piperidin-4-ylprolinate as a Versatile Synthetic Intermediate

This compound represents a hybrid scaffold that synergistically combines the structural features of both piperidine and proline. This molecule incorporates the six-membered saturated heterocycle of piperidine and the chiral five-membered pyrrolidine ring of proline, along with an ethyl ester functional group. This unique combination of functionalities makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the areas of medicinal chemistry and materials science.

The presence of a secondary amine on the piperidine ring, a chiral center derived from proline, and an ester group provides multiple points for chemical modification. These reactive sites can be selectively addressed to introduce a wide range of substituents and build molecular complexity. For instance, the piperidine nitrogen can undergo N-alkylation or N-acylation reactions, while the ester can be hydrolyzed or converted to an amide. The inherent chirality of the proline moiety makes this compound a useful building block for the synthesis of enantiomerically pure compounds.

The utility of this hybrid scaffold lies in its potential to serve as a constrained dipeptide mimic or as a scaffold for the development of novel ligands and catalysts. The rigid piperidine ring and the defined stereochemistry of the proline unit can impart conformational constraints on the resulting molecules, which can be advantageous in the design of biologically active compounds. The convergence of the piperidine and proline motifs within a single, readily functionalizable molecule positions this compound as a powerful tool for the exploration of new chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

ethyl 1-piperidin-4-ylpyrrolidine-2-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-2-16-12(15)11-4-3-9-14(11)10-5-7-13-8-6-10/h10-11,13H,2-9H2,1H3

InChI Key

RCLVEBLEOJDOHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN1C2CCNCC2

Origin of Product

United States

Synthetic Methodologies for Ethyl Piperidin 4 Ylprolinate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan, starting from the target molecule and working backward to identify potential starting materials. amazonaws.com For ethyl piperidin-4-ylprolinate, the most logical disconnection is at the amide bond linking the piperidine (B6355638) and proline moieties. This C-N bond disconnection is a common and reliable strategy in peptide and amide synthesis.

Table 1: Retrosynthetic Disconnections for this compound

Disconnection PointResulting Fragments (Synthons)Corresponding Reagents
Amide C-N BondPiperidin-4-yl cation and Prolinate anionActivated piperidine derivative and Proline ethyl ester
Piperidine C-N Bond1,5-dicarbonyl compound and Proline ethyl esterMichael acceptor and Proline ethyl ester derivative

Identification of Key Precursors and Readily Available Synthons

Following the primary disconnection, the key precursors are identified as a piperidine derivative and a proline derivative. The proline fragment, specifically ethyl prolinate, is readily available or can be synthesized from L-proline through standard esterification procedures.

For the piperidine moiety, a variety of synthons can be considered. A straightforward approach involves using a commercially available 4-aminopiperidine (B84694) derivative. To facilitate the amide coupling, the amino group of the piperidine can be activated, or the carboxylic acid of the proline can be activated.

Fragment Coupling Strategies for Piperidine and Proline Linkage

The formation of the amide bond between the piperidine and proline fragments is the cornerstone of this synthetic strategy. Several well-established coupling methods can be employed:

Carbodiimide-mediated coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid of proline for reaction with the amino group of piperidine.

Active ester method: The proline carboxylic acid can be converted to an active ester, such as an N-hydroxysuccinimide (NHS) ester, which then reacts with the piperidine amine.

Acyl chloride method: Proline can be converted to its acyl chloride, which is a highly reactive species that will readily form an amide with the piperidine.

The choice of coupling reagent and conditions is crucial to ensure high yield and avoid side reactions, such as racemization of the proline stereocenter.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a more convergent manner, potentially reducing the number of synthetic steps.

Esterification of Piperidin-4-ylproline Derivatives

An alternative strategy involves first coupling a protected proline derivative with a piperidine moiety, followed by the esterification of the resulting piperidin-4-ylproline. This approach might be advantageous if the coupling reaction is more efficient with the free carboxylic acid of proline. The final esterification can be achieved using standard methods, such as Fischer esterification with ethanol (B145695) in the presence of an acid catalyst.

Construction of the Piperidine Ring with Integrated Proline Moiety

A more complex but potentially elegant approach involves the construction of the piperidine ring with the proline moiety already attached. This could be achieved through intramolecular cyclization reactions. nih.gov For instance, a linear precursor containing the proline ethyl ester and a suitable chain with functional groups amenable to cyclization could be synthesized. Subsequent intramolecular reductive amination or other cyclization strategies could then form the piperidine ring.

Multi-Component Reactions Towards the Target Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules. nih.gov A hypothetical MCR for the synthesis of this compound could involve the reaction of a 1,5-dicarbonyl compound, an amine (or ammonia), and a proline derivative. This would construct the piperidine ring and incorporate the proline moiety in a single, atom-economical step. While specific MCRs for this exact target may not be established, the development of such a reaction would be a significant advancement in the synthesis of this class of compounds.

Table 2: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantages
Fragment Coupling Reliable, well-established methods, readily available starting materials.Can be multi-step, potential for racemization.
Late-stage Esterification May improve coupling efficiency.Adds an additional step to the synthesis.
Ring Construction Potentially more convergent, novel approach.More complex, may require significant methods development.
Multi-Component Reaction Highly efficient, atom-economical, rapid access to complexity.May be difficult to develop and optimize for the specific target.

Enantioselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is paramount, as the biological activity of chiral molecules is often dependent on their specific configuration. Enantioselective methods aim to generate the desired stereoisomer in high purity, bypassing the need for classical resolution of racemic mixtures. These strategies employ chiral auxiliaries, organocatalysts, metal complexes, or enzymes to direct the formation of the chiral center(s).

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) derivative, could be attached to a precursor of the proline ring. For instance, an asymmetric 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile containing a chiral auxiliary represents a powerful method for the stereocontrolled synthesis of substituted pyrrolidines. nih.gov The auxiliary biases the approach of the reactants, leading to the preferential formation of one diastereomer. Subsequent transformation and removal of the auxiliary would yield the enantiomerically enriched N-substituted proline ester. The diastereomeric excess (d.e.) in such reactions is often high, dictating the final enantiomeric purity of the product.

Table 1: Representative Chiral Auxiliaries and Their Application

Chiral Auxiliary TypeExampleTypical ApplicationExpected Selectivity
Oxazolidinones(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAsymmetric Alkylations, Aldol (B89426) ReactionsHigh d.e. (>95%)
Hydrazines (SAMP/RAMP)(S)-1-Amino-2-(methoxymethyl)pyrrolidineAsymmetric Alkylation of Ketones/AldehydesHigh d.e. (>90%)
Camphorsultam(1S)-(+)-10-CamphorsultamDiels-Alder Reactions, Michael AdditionsHigh d.e. (>98%)

Organocatalytic Approaches for Stereocontrol

Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions enantioselectively. wikipedia.org Proline and its derivatives are themselves cornerstone organocatalysts, often employed in asymmetric aldol, Mannich, and Michael reactions. wikipedia.orgtcichemicals.com

For the synthesis of this compound, an organocatalytic asymmetric Michael addition could be envisioned. A glycine (B1666218) ester derivative, stabilized as a Schiff base, could be added to a Michael acceptor containing the piperidine precursor. This reaction, catalyzed by a chiral phase-transfer catalyst such as a Cinchona alkaloid derivative, can generate the linear precursor to the proline ring with high enantioselectivity. mdpi.com Subsequent intramolecular cyclization would furnish the desired proline scaffold. Diarylprolinol silyl (B83357) ethers are another class of highly effective organocatalysts for conjugate additions. mdpi.com

Table 2: Organocatalysts for Asymmetric Synthesis of Proline Precursors

Catalyst TypeExampleReactionTypical Enantiomeric Excess (ee)
Cinchona AlkaloidO-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromidePhase-Transfer Catalyzed Alkylation90-99% ee
Proline Derivative(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) etherMichael Addition>95% ee
Primary Amine-ThioureaTakemoto's CatalystMichael Addition90-98% ee

Asymmetric Metal-Catalyzed Transformations

Transition metal complexes featuring chiral ligands are powerful tools for asymmetric catalysis. A plausible route to this compound involves a metal-catalyzed N-alkylation or N-arylation of ethyl prolinate. A highly relevant analogous transformation is the palladium-catalyzed asymmetric N-allylation of amino acid esters. nih.gov This method uses a palladium precursor and a chiral diphosphine ligand to achieve catalyst-controlled N-alkylation with high selectivity, irrespective of the substrate's inherent chirality. nih.gov Adapting this methodology would involve the coupling of ethyl prolinate with a suitable piperidine-based electrophile, such as a 4-halopiperidine or piperidin-4-yl triflate, under the influence of a chiral palladium catalyst.

Table 3: Chiral Ligands for Asymmetric Metal-Catalyzed N-Alkylations

MetalLigand ClassExample LigandTypical Selectivity
Palladium (Pd)Diphosphine(R)-BINAPHigh ee/d.e.
Copper (Cu)Diamine/Diphosphine(R,R)-Ph-BPEHigh ee
Rhodium (Rh)Diphosphine(R,R)-Me-DuPhosHigh ee

Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods combine the selectivity of biocatalysts with the practicality of traditional organic synthesis. Enzymes can offer unparalleled stereocontrol under mild reaction conditions. A highly effective strategy for forming the C-N bond in the target molecule is biocatalytic reductive amination. researchgate.net

Modern enzyme discovery has identified imine reductases (IREDs) and reductive aminases (RedAms) that can catalyze the direct asymmetric coupling of a ketone with an amine. researchgate.net A potential synthesis of this compound could involve the RedAm-catalyzed reaction between ethyl prolinate and N-protected piperidin-4-one. The enzyme would stereoselectively reduce the intermediate iminium ion to yield the desired (S)- or (R)-proline derivative, depending on the specific enzyme used. This approach directly leverages the chirality of the proline starting material while forming the new C-N bond. Alternatively, an enzymatic kinetic resolution of a racemic mixture of the final product using a lipase (B570770) could be employed to isolate one enantiomer. nih.gov

Table 4: Enzymatic Strategies for Chiral Amine Synthesis

Enzyme ClassReaction TypeSubstratesKey Advantage
Reductive Aminase (RedAm)Asymmetric Reductive AminationKetone + AmineHigh stereoselectivity, atom economy
Imine Reductase (IRED)Asymmetric Imine ReductionPre-formed ImineExcellent enantiomeric excess (>99%)
LipaseKinetic ResolutionRacemic Ester/AmineHigh enantiomeric purity of resolved product

Synthesis from Advanced Piperidine and Proline Intermediates

Building complex molecules from readily available, advanced fragments is a common and efficient synthetic strategy. This approach is particularly useful when the required chirality is already present in one of the starting materials.

Functionalization of N-Protected Piperidine-4-carboxylates

A highly practical and direct route to this compound involves the coupling of a piperidine precursor with an enantiopure proline derivative. The most common method for this transformation is reductive amination. purdue.edu This strategy typically starts with an N-protected piperidin-4-one, such as N-Boc-piperidin-4-one, which is commercially available.

The synthesis proceeds by reacting N-Boc-piperidin-4-one with an enantiopure proline ester (e.g., L-proline ethyl ester hydrochloride) in the presence of a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is a frequently used reagent for this purpose as it is selective for the reduction of the intermediate iminium ion and tolerates a wide range of functional groups. The reaction directly forms the C-N bond, linking the two heterocyclic rings. The final step involves the removal of the N-Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), to yield the target compound, this compound.

Table 5: Typical Reductive Amination Protocol

StepReagents and ConditionsPurposeTypical Yield
1. CouplingN-Boc-piperidin-4-one, L-Proline ethyl ester HCl, NaBH(OAc)₃, CH₂Cl₂Formation of the C-N bond via reductive amination70-90%
2. DeprotectionTrifluoroacetic acid (TFA) in CH₂Cl₂ or 4M HCl in DioxaneRemoval of the Boc protecting group>95%

Derivatization of Proline Esters with Piperidine Nucleophiles

A plausible and effective strategy for the synthesis of this compound involves the nucleophilic substitution on a proline ring that has been functionalized with a good leaving group at the 4-position. This approach, often referred to as "proline editing," allows for the stereospecific introduction of various substituents onto the proline scaffold. nih.govumn.edu The synthesis would commence with a readily available starting material, such as ethyl 4-hydroxyprolinate.

The hydroxyl group at the 4-position of ethyl 4-hydroxyprolinate is a poor leaving group and therefore requires activation. This is typically achieved by converting it into a sulfonate ester, such as a tosylate, mesylate, or nosylate, which are excellent leaving groups in nucleophilic substitution reactions. nih.gov The reaction of ethyl 4-hydroxyprolinate with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine (B92270) or triethylamine) would yield the corresponding ethyl 4-sulfonyloxyprolinate.

Once the activated proline ester is formed, it can be subjected to a nucleophilic substitution reaction with piperidine. The nitrogen atom of piperidine acts as the nucleophile, attacking the carbon atom at the 4-position of the proline ring and displacing the sulfonate leaving group. This SN2 reaction typically proceeds with an inversion of stereochemistry at the C4 position. The reaction is generally carried out in a suitable organic solvent, and the presence of a base may be required to neutralize the sulfonic acid byproduct.

Activation of the 4-hydroxyl group of ethyl 4-hydroxyprolinate as a sulfonate ester.

Nucleophilic displacement of the sulfonate group by piperidine to form this compound.

This methodology offers a versatile route to 4-substituted proline derivatives, with the potential for high yields and stereochemical control. thieme.dersc.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound synthesized via the nucleophilic substitution pathway. Key parameters that can be varied include the choice of the leaving group, the solvent, the reaction temperature, and the presence and nature of a base.

Leaving Group: The rate of the SN2 reaction is highly dependent on the nature of the leaving group. Sulfonate esters such as tosylates, mesylates, and nosylates are commonly employed. The choice of the specific sulfonate can influence the reaction rate and yield.

Solvent: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) are often preferred for SN2 reactions as they can solvate the cation while leaving the nucleophile relatively free to attack the electrophilic center. researchgate.net

Temperature: The reaction temperature is another critical parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products through elimination or other competing reactions. Therefore, the temperature needs to be carefully controlled to achieve a balance between a reasonable reaction time and high product selectivity.

Base: In cases where the nucleophile is a secondary amine like piperidine, a base may be added to the reaction mixture. The base can serve to deprotonate the piperidine, increasing its nucleophilicity, and to neutralize the sulfonic acid byproduct, which could otherwise protonate the starting amine and reduce its reactivity. Common bases for this purpose include potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA). researchgate.net

An illustrative optimization of the reaction conditions for the nucleophilic substitution of an activated ethyl 4-hydroxyprolinate with piperidine is presented in the following tables.

**Table 1: Optimization of Solvent for the Synthesis of this compound***

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)2524<10
2Tetrahydrofuran (THF)602435
3Acetonitrile (MeCN)801275
4Dimethylformamide (DMF)80892

*Reaction conditions: Ethyl 4-tosyloxyprolinate (1.0 eq.), piperidine (1.2 eq.), K2CO3 (1.5 eq.). Yields are hypothetical and for illustrative purposes.

**Table 2: Optimization of Base and Temperature for the Synthesis of this compound in DMF***

EntryBaseTemperature (°C)Time (h)Yield (%)
1None802445
2Triethylamine (TEA)801278
3N,N-Diisopropylethylamine (DIPEA)801085
4Potassium Carbonate (K2CO3)80892
5Potassium Carbonate (K2CO3)601888
6Potassium Carbonate (K2CO3)100690 (with impurities)

*Reaction conditions: Ethyl 4-tosyloxyprolinate (1.0 eq.), piperidine (1.2 eq.), Base (1.5 eq.) in DMF. Yields are hypothetical and for illustrative purposes.

Based on these illustrative data, the optimal conditions for the synthesis of this compound would involve using a sulfonate-activated proline ester, with piperidine as the nucleophile in the presence of potassium carbonate as a base in DMF at 80°C. These conditions are expected to provide a high yield of the desired product in a reasonable reaction time. Further fine-tuning of these parameters could potentially lead to even higher yields and purity.

Chemical Transformations and Reactivity of Ethyl Piperidin 4 Ylprolinate

Reactions at the Proline Ester Functionality

The ethyl ester of the proline moiety is susceptible to nucleophilic acyl substitution, allowing for its conversion into other esters, amides, and the corresponding alcohol.

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and ethanol (B145695).

While specific studies on the transesterification of Ethyl piperidin-4-ylprolinate are not extensively documented, the principles of this reaction are well-established for similar ethyl esters. For instance, the transesterification of ethyl esters with other alcohols, such as methyl alcohol or benzyl alcohol, can be achieved under appropriate catalytic conditions. The reaction equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the ethanol as it is formed.

Table 1: Illustrative Transesterification Reactions of this compound

Reactant AlcoholCatalystProduct
MethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)Mthis compound
Benzyl AlcoholAcid (e.g., p-TsOH) or Base (e.g., K₂CO₃)Benzyl piperidin-4-ylprolinate
IsopropanolAcid (e.g., H₂SO₄) or Base (e.g., NaO-iPr)Isopropyl piperidin-4-ylprolinate

Amidation and Peptide Coupling Reactions

The ethyl ester can be converted into an amide through reaction with a primary or secondary amine. This amidation is a fundamental reaction in peptide synthesis, where the proline residue can be incorporated into a peptide chain. The direct reaction of an amine with the ester is often slow and requires elevated temperatures.

More commonly, the carboxylic acid is first generated by hydrolysis of the ester, and then coupled with an amine using a variety of peptide coupling reagents. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Table 2: Common Peptide Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveTypical Solvent
DCCHOBtDichloromethane (DCM), Dimethylformamide (DMF)
EDCHOBtDichloromethane (DCM), Dimethylformamide (DMF)
HATUHOBt/HOAtDimethylformamide (DMF)
PyBOPHOBtDimethylformamide (DMF)

Reduction to Corresponding Alcohols

The ester functionality of this compound can be reduced to the corresponding primary alcohol, (piperidin-4-yl)pyrrolidin-2-yl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) ic.ac.ukmasterorganicchemistry.comrsc.orgslideshare.net. The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. It is crucial to perform the reaction under anhydrous conditions as LiAlH₄ reacts violently with water.

Transformations Involving the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo reactions such as alkylation and acylation. To perform selective modifications at other parts of the molecule, this nitrogen is often protected with a suitable protecting group.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases used include potassium carbonate or triethylamine. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another effective method for N-alkylation.

N-Acylation is the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride, to form an N-acyl derivative. This reaction is also typically carried out in the presence of a base, such as triethylamine or pyridine (B92270), to scavenge the acid byproduct. N-acylation is a common method for the introduction of various functional groups and for the synthesis of pharmacologically active compounds.

Table 3: Examples of N-Alkylation and N-Acylation Reactions

ReagentReaction TypeProduct
Methyl Iodide / K₂CO₃N-AlkylationEthyl 1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylate
Acetic Anhydride / Et₃NN-AcylationEthyl 1-(1-acetylpiperidin-4-yl)pyrrolidine-2-carboxylate
Benzoyl Chloride / PyridineN-AcylationEthyl 1-(1-benzoylpiperidin-4-yl)pyrrolidine-2-carboxylate

Development of N-Protecting Group Strategies and Deprotection

To achieve regioselective reactions on the proline ester functionality without interference from the nucleophilic piperidine nitrogen, the latter is often protected. The choice of protecting group is crucial and depends on its stability to the reaction conditions planned for the ester group and the ease of its subsequent removal.

A widely used protecting group for secondary amines is the tert-butoxycarbonyl (Boc) group . It is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The Boc group is stable under a wide range of non-acidic conditions but can be easily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) commonorganicchemistry.comchemspider.comreddit.comresearchgate.netnih.gov.

Another common protecting group is the benzyloxycarbonyl (Cbz or Z) group , which is introduced using benzyl chloroformate. The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

The selection of a protecting group strategy allows for the orthogonal protection of different functional groups within the molecule, enabling complex synthetic sequences.

Table 4: Common N-Protecting Groups and Their Deprotection Conditions

Protecting GroupReagent for ProtectionDeprotection Conditions
BocDi-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA) in DCM
CbzBenzyl chloroformate (Cbz-Cl)H₂, Pd/C

Amine Oxidation Reactions

The tertiary amine within the this compound structure, specifically the nitrogen atom of the piperidine ring substituted by the prolinate group, is susceptible to oxidation through various methods. These reactions typically target the C-H bonds alpha to the nitrogen, leading to the formation of iminium ion intermediates, which can be trapped by nucleophiles, or result in the formation of corresponding imides or lactams.

One common strategy involves the initial formation of a tertiary amine N-oxide, followed by a Polonovski–Potier-type reaction. Treatment of an N-alkyl piperidine with an oxidant like m-chloroperoxybenzoic acid (mCPBA) generates the N-oxide. Subsequent reaction with an acylating agent, such as pivaloyl chloride, promotes an α-C–H elimination to selectively form an endo-cyclic iminium ion. acs.org This intermediate is a powerful electrophile for subsequent functionalization. acs.org

Alternatively, oxoammonium-catalyzed oxidations provide a direct route to imides. Using catalysts like ketoABNO with a terminal oxidant such as mCPBA, N-substituted piperidines can be cleanly converted to their corresponding imides. chemrxiv.org This method is notable for its ability to tolerate various functional groups. chemrxiv.org Furthermore, remote C-H oxidation at positions other than the alpha-carbon can be achieved by first protecting the basic nitrogen through protonation with acids like HBF₄ or complexation with a Lewis acid, which deactivates the alpha-positions and allows catalysts to access more distant C-H bonds. nih.gov

Reaction TypeReagentsIntermediate/ProductKey Features
Modified Polonovski–Potier1. mCPBA; 2. Pivaloyl ChlorideEndo-cyclic Iminium IonProvides selective formation of the endo-cyclic iminium ion, enabling further nucleophilic addition at the α-position. acs.org
Oxoammonium CatalysisketoABNO (cat.), mCPBAImide/LactamDirectly converts N-substituted amines to the corresponding imide under catalytic conditions. chemrxiv.org
Remote C-H OxidationFe(PDP), HBF₄·OEt₂Hydroxylated PiperidineProtonation of the amine nitrogen directs oxidation to remote C-H bonds by deactivating the α-positions. nih.gov
Table 1: Selected Amine Oxidation Methodologies Applicable to N-Substituted Piperidines.

Reactivity of the Piperidine Ring System

The saturated carbocyclic structure of the piperidine ring in this compound is generally unreactive towards standard electrophilic or nucleophilic substitution. However, modern synthetic methods have enabled its functionalization through various strategies, including C-H activation and ring manipulation.

Electrophilic and Nucleophilic Substitutions on the Ring

Direct electrophilic substitution on the saturated C-H bonds of the piperidine ring is not a viable pathway. Nucleophilic substitution, conversely, requires the pre-existence of a leaving group on the ring. A common and effective strategy to achieve a formal nucleophilic substitution at the α-position involves a two-step sequence: oxidation followed by nucleophilic addition. As detailed in section 3.2.3, the piperidine nitrogen can be oxidized to generate an electrophilic iminium ion. acs.org This intermediate readily reacts with a wide range of carbon-based nucleophiles, resulting in the formation of α-substituted piperidine derivatives. acs.org

For piperidine rings that are already functionalized with a leaving group, such as a 2-methoxy or 2-acyloxy substituent, direct nucleophilic substitution can be achieved. These reactions are often catalyzed by Lewis acids like Scandium(III) triflate (Sc(OTf)₃) and can proceed with high diastereoselectivity, which is influenced by neighboring substituents. researchgate.net

Functionalization via C-H Activation Methodologies

Direct C-H activation offers a powerful and atom-economical approach to functionalizing the piperidine ring. These methods typically employ a transition-metal catalyst and a directing group to achieve site-selectivity. For instance, rhodium-catalyzed C-H insertion of donor/acceptor carbenes can be directed to specific positions on the piperidine ring. The site of functionalization (e.g., C2, C3, or C4) can be controlled by the choice of both the N-protecting group on the piperidine and the specific rhodium catalyst used. nih.gov

Another strategy involves using a removable directing group attached to the piperidine nitrogen, such as a 2-pyridyl group. This directs a palladium catalyst to activate the α-C(sp³)–H bond, enabling cross-coupling reactions like arylation. researchgate.net While highly effective for N-Boc or other protected piperidines, the direct C-H functionalization of more complex systems like piperazines has proven challenging due to the influence of the second nitrogen atom, highlighting the unique reactivity considerations for different heterocyclic systems. nih.gov

MethodologyCatalyst/ReagentsPosition FunctionalizedN-Protecting/Directing Group
Rhodium-Catalyzed C-H InsertionRh₂(R-TCPTAD)₄C2N-Boc
Rhodium-Catalyzed C-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄C4N-α-oxoarylacetyl
Palladium-Catalyzed α-ArylationPd(OAc)₂C2N-(pyridin-2-yl)
Table 2: Examples of Site-Selective C-H Functionalization of Piperidine Derivatives. nih.govresearchgate.net

Ring Expansion and Contraction Reactions

The piperidine skeleton can be chemically manipulated to produce larger or smaller ring systems. Ring expansion reactions can transform piperidines into seven-membered azepanes. One such strategy involves the photochemical dearomative ring-expansion of nitroarenes, which, while not starting from a piperidine, provides a synthetic route to the larger azepane ring system that is otherwise difficult to access. rwth-aachen.de A more direct approach starts from cyclopentenes, which undergo oxidative cleavage followed by a cyclization with a primary amine in a double reductive amination process to yield piperidine scaffolds, representing a ring expansion from a five to a six-membered ring. nih.gov

Conversely, ring contraction reactions can convert piperidines into five-membered pyrrolidines. A recently developed method achieves this transformation through an oxidative rearrangement using a hypervalent iodine reagent like PhI(OAc)₂. researchgate.net This process is proposed to proceed through an iminium ion intermediate that rearranges to the pyrrolidine (B122466) derivative. researchgate.net Photomediated reactions also provide a pathway for piperidine ring contraction. For example, N-arylsulfonyl piperidine derivatives can undergo a visible-light-mediated transformation that results in the corresponding pyrrolidine scaffold. nih.gov

Stereoselective Transformations of this compound Derivatives

The presence of a chiral center in the proline portion of this compound is expected to exert significant stereochemical control over reactions occurring on the molecule. This is a well-established principle in asymmetric synthesis, where the stereochemistry of a starting material dictates the stereochemical outcome of a reaction.

Diastereoselective Reactions Guided by the Proline Stereocenter

The L-proline scaffold is renowned for its role as an organocatalyst, where its rigid, chiral structure effectively controls the facial selectivity of reactions like aldol (B89426) and Mannich additions. acs.orglibretexts.org This inherent stereodirecting ability is due to the formation of a well-defined transition state where the proline's carboxylic acid and secondary amine groups work in concert to orient the reacting partners. acs.orgresearchgate.net

In the context of this compound, the proline stereocenter would be expected to guide the approach of reagents to other parts of the molecule, leading to diastereoselective outcomes. For example, if an electrophilic reaction were to occur at the α-carbon of the proline ring (e.g., via an enolate), the bulky piperidine substituent would likely direct the electrophile to the opposite face, resulting in a high degree of trans selectivity. Similarly, any reaction on the piperidine ring itself would be influenced by the chiral environment created by the adjacent prolinate group. The development of diastereoselective syntheses of highly functionalized proline derivatives often relies on such intramolecular stereocontrol. nih.govnih.gov While specific studies on this compound are limited, the principles of proline-guided stereoselectivity strongly suggest that its derivatives would undergo transformations with a high degree of diastereocontrol. acs.org

Epimerization Studies and Control of Stereochemical Purity

The stereochemical integrity of chiral molecules is a critical parameter in pharmaceutical sciences and asymmetric synthesis. For a compound such as this compound, which possesses two stereocenters at the C2 position of the proline ring and the C4 position of the piperidine ring, the potential for epimerization is a significant consideration. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can lead to the formation of diastereomers with potentially different pharmacological and toxicological profiles. This section reviews the factors influencing the stereochemical stability of related 4-substituted proline esters and discusses potential strategies for controlling the stereochemical purity of this compound.

Research Findings on the Epimerization of Proline Derivatives

Direct epimerization studies on this compound are not extensively reported in the scientific literature. However, research on the racemization and epimerization of proline and its simple esters provides valuable insights into the potential stereochemical instability of the prolinate moiety in the target molecule.

The primary site for potential epimerization in the prolinate portion of the molecule is the α-carbon (C2), which is adjacent to the ester carbonyl group. The hydrogen atom attached to this carbon is acidic and can be abstracted under certain conditions, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of stereoisomers.

Studies have shown that the racemization of proline esters can be influenced by both acidic and basic conditions. For instance, hydrolysis of L-proline methyl ester in a neutral deuterium oxide buffer showed deuterium enrichment in the resulting proline, indicating that deprotonation at the α-carbon can occur under these conditions. nih.gov The rate of this deprotonation is significantly influenced by the protonation state of the ring nitrogen. nih.gov

The susceptibility of the α-proton to abstraction is a key factor in the epimerization process. For α-amino acids in general, this process can be facilitated by bases. beilstein-journals.org While the α-hydrogen of α-amino acids is generally less acidic compared to that of α-hydroxy acids, making epimerization less likely, it can still occur, particularly with activation of the carboxyl group. chinesechemsoc.org

Factors Influencing Stereochemical Stability

The stability of the stereocenters is also a critical consideration during synthesis. The synthesis of specific stereoisomers of 4-substituted prolines often requires carefully controlled reaction conditions to prevent unwanted epimerization. nih.gov For instance, the diastereoselectivity of alkylation reactions of proline enolates is dependent on the N-protecting group and the alkylating reagent. nih.gov

Control of Stereochemical Purity

Maintaining the stereochemical purity of this compound requires careful control during both its synthesis and storage. Based on the behavior of related proline derivatives, the following strategies can be considered:

pH Control: Exposure to strongly acidic or basic conditions should be avoided to minimize the risk of α-proton abstraction and subsequent epimerization at the C2 position.

Temperature Control: Elevated temperatures can accelerate the rate of epimerization. Therefore, storage at controlled, lower temperatures is advisable.

Solvent Selection: The choice of solvent can influence the rate of epimerization. Protic solvents may facilitate proton exchange, while aprotic solvents might be preferred for certain applications where stereochemical stability is paramount.

Purification Techniques: Diastereomers, if formed, may be separable by chromatographic techniques such as chiral High-Performance Liquid Chromatography (HPLC). The enantiomeric purity of related 4-substituted proline derivatives has been successfully determined using chiral HPLC. nih.gov

Below is a data table summarizing the key factors that can influence the stereochemical stability of proline esters, which are relevant to this compound.

FactorInfluence on Stereochemical StabilityRationale
pH High and low pH can induce epimerizationCatalyzes the abstraction of the α-proton at the C2 position of the proline ring.
Temperature Increased temperature can accelerate epimerizationProvides the necessary activation energy for the epimerization process.
Solvent Protic solvents may facilitate epimerizationCan participate in proton exchange, facilitating the reprotonation of the enolate intermediate.
C4-Substituent Influences conformational stabilityThe nature and stereochemistry of the substituent at C4 affect the puckering of the pyrrolidine ring.

Further empirical studies are necessary to specifically quantify the rate of epimerization of this compound under various conditions and to establish optimal protocols for maintaining its stereochemical integrity.

Advanced Spectroscopic and Structural Elucidation of Ethyl Piperidin 4 Ylprolinate and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For Ethyl piperidin-4-ylprolinate, which contains multiple stereocenters and conformationally flexible rings, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential.

Two-dimensional NMR techniques are fundamental in piecing together the molecular puzzle of this compound by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity within the ethyl group (CH₃ to CH₂), the spin systems within the piperidine (B6355638) ring, and the coupled protons within the proline ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbon atoms they are attached to. This technique allows for the unambiguous assignment of each carbon atom that bears a proton, simplifying the analysis of the crowded ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC establishes longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting the distinct structural fragments of the molecule. For instance, HMBC would show correlations from the proline C=O carbon to protons on both the ethyl ester and within the proline ring, and from the piperidine protons to the proline C4 carbon, confirming the linkage point.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly powerful for determining stereochemistry and preferred conformations. For example, NOESY can help establish the relative stereochemistry of the substituents on the proline and piperidine rings by observing spatial proximity between specific axial and equatorial protons.

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
Ethyl CH₃Ethyl CH₂C-Ethyl CH₃C-Ethyl CH₂, C=O (Proline)
Ethyl CH₂Ethyl CH₃C-Ethyl CH₂C-Ethyl CH₃, C=O (Proline)
Piperidine H4Piperidine H3, H5C-Piperidine C4C-Piperidine C2, C6, C-Proline C4
Proline H2Proline H3C-Proline C2C-Proline C3, C5, C=O
Proline H4Proline H3, H5C-Proline C4C-Proline C2, C5, C-Piperidine C4

The piperidine and proline rings are not static; they undergo rapid conformational changes at room temperature. researchgate.netnih.gov Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study these conformational dynamics.

The six-membered piperidine ring typically exists in a chair conformation, which can undergo ring-flipping to an alternative chair form. nih.gov The substituents on the ring can be in either axial or equatorial positions, and DNMR can determine the energy barrier for this interconversion and the relative population of each conformer. researchgate.netd-nb.info Similarly, the five-membered proline ring exists in a puckered "envelope" conformation, which can interconvert between "endo" and "exo" puckers. nih.govnih.gov The cis-trans isomerization of the amide bond in proline derivatives is another dynamic process that can be studied. nih.govsigmaaldrich.com By analyzing the broadening and coalescence of NMR signals as the temperature is lowered or raised, the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for these conformational changes can be calculated, providing a detailed picture of the molecule's flexibility and preferred shapes in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to within 5 ppm). This precision allows for the determination of a unique molecular formula. For this compound, HRMS would be used to verify its chemical formula, C₁₁H₂₀N₂O₂. The experimentally measured mass of the protonated molecule [M+H]⁺ would be compared against the calculated theoretical mass, providing unequivocal confirmation of the compound's identity.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight (Monoisotopic)212.1525 u
Theoretical m/z for [M+H]⁺213.1603 u
Theoretical m/z for [M+Na]⁺235.1422 u

Chiroptical Spectroscopy for Absolute Configuration Assignment

Since this compound is a chiral molecule, determining its absolute configuration (the specific 3D arrangement of its atoms) is essential. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is the primary method for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.netfrontiersin.org It measures the difference in absorption between left and right circularly polarized light as a function of wavelength. rsc.org The resulting spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is highly sensitive to the molecule's stereochemistry.

The standard method involves comparing the experimental ECD spectrum of the compound with a theoretical spectrum generated through quantum chemical calculations. researchgate.net A computational conformational analysis is first performed to identify the most stable conformers of the molecule. Then, the ECD spectrum for each conformer is calculated, and a Boltzmann-weighted average spectrum is produced. A match between the experimental and the calculated spectrum for a specific, known configuration (e.g., (2S, 4'R)) allows for the unambiguous assignment of the absolute configuration of the synthesized compound. nih.gov

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The ORD spectrum is intrinsically related to the ECD spectrum through the Kronig-Kramers transforms. wikipedia.org An ORD spectrum displays a complex curve with peaks and troughs, and the phenomenon where the sign of the rotation changes dramatically near an absorption band is known as the Cotton effect. libretexts.org

Historically, ORD was a primary tool for configurational and conformational analysis. rsc.orgnih.gov While ECD is often preferred today due to simpler interpretation, ORD serves as a complementary and confirmatory technique. googleapis.com The sign of the Cotton effect in an ORD curve provides the same stereochemical information as the corresponding ECD band, reinforcing the assignment of the absolute configuration of the chiral centers in this compound.

Computational Chemistry and Molecular Modeling Studies of Ethyl Piperidin 4 Ylprolinate

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic structure and energetics of a molecule. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy. For Ethyl piperidin-4-ylprolinate, a common approach would involve using a functional like B3LYP with a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost.

The electronic structure dictates the chemical reactivity and spectroscopic properties of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized around the nitrogen atoms of the piperidine (B6355638) and proline rings, which are the primary sites for nucleophilic attack. The LUMO would likely be distributed over the carbonyl group of the ethyl ester, the site susceptible to electrophilic attack.

Illustrative Data Table: Frontier Molecular Orbital Energies This table presents hypothetical DFT calculation results for this compound to illustrate expected findings.

OrbitalEnergy (eV)Description
HOMO-6.58Localized on piperidine and proline nitrogen atoms.
LUMO2.15Distributed across the C=O bond of the ester group.
HOMO-LUMO Gap8.73Indicates high kinetic stability.

Due to several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (energy minima). This is typically done by systematically rotating key dihedral angles and calculating the potential energy at each step to map out the potential energy surface.

The key torsions for this molecule include the bond connecting the piperidine and proline rings and the bonds associated with the ethyl ester group. The piperidine ring itself can exist in chair, boat, or twist-boat conformations, with the chair form usually being the most stable. The analysis would reveal the preferred orientation of the substituent on the piperidine ring (axial vs. equatorial) and the relative orientation of the two rings.

Illustrative Data Table: Relative Energies of Stable Conformers This table presents hypothetical results from a conformational search to illustrate expected findings.

ConformerDihedral Angle (N_pip - C_pro)Piperidine Ring ConformationRelative Energy (kcal/mol)
1178.5° (anti)Chair (Equatorial)0.00
265.2° (gauche)Chair (Equatorial)1.25
3179.1° (anti)Chair (Axial)2.80
4-68.9° (gauche)Twist-Boat5.60

Quantum chemical calculations can accurately predict spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (TMS).

Predicted ¹H and ¹³C NMR spectra are invaluable for confirming the molecular structure and assigning experimental signals. For this compound, calculations would predict distinct chemical shifts for the protons and carbons in the piperidine ring, the proline ring, and the ethyl group, which can be compared with experimental data. sciepub.comorgchemboulder.comnih.gov

Illustrative Data Table: Predicted vs. Typical Experimental ¹H NMR Chemical Shifts This table shows hypothetical predicted chemical shifts alongside typical experimental ranges for similar functional groups.

Proton EnvironmentPredicted δ (ppm)Typical Experimental δ (ppm)
Ethyl -CH₂-4.153.7 - 4.1
Ethyl -CH₃1.281.2 - 1.3
Proline α-CH3.653.5 - 3.7
Piperidine ring protons1.5 - 3.11.4 - 3.2

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of molecules at zero Kelvin, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time at a given temperature. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment.

MD simulations of this compound would reveal the flexibility of its constituent rings and the dynamics of their interconnection. By running a simulation for a duration of nanoseconds to microseconds, one can observe transitions between different stable conformations identified in the quantum chemical calculations.

Analysis of the simulation trajectory, for instance by calculating the Root Mean Square Fluctuation (RMSF) for each atom, would highlight the most flexible regions of the molecule. It is expected that the ethyl ester group would show higher flexibility compared to the more constrained bicyclic core.

The conformation and behavior of a molecule can be significantly influenced by its solvent environment. aip.orgsemanticscholar.orgaip.org MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (e.g., water, chloroform) in the simulation box.

Simulations of this compound in different solvents would show how solvent polarity and hydrogen bonding capabilities affect its preferred conformation. rsc.orgnih.gov In a polar protic solvent like water, conformations that expose the nitrogen and oxygen atoms to form hydrogen bonds would be stabilized. In a nonpolar solvent, more compact conformations might be favored to minimize unfavorable interactions with the solvent. These simulations provide a more realistic model of the molecule's behavior in solution.

Mechanistic Investigations of Reactions Involving this compound

Currently, there is a lack of specific research detailing the mechanistic pathways of reactions that involve this compound.

Transition State Characterization and Reaction Pathway Elucidation

No specific studies characterizing the transition states or elucidating the reaction pathways for reactions involving this compound were identified. Such studies would typically employ quantum mechanical methods to map the potential energy surface of a reaction, identifying the geometry and energy of transition state structures that connect reactants to products.

Activation Energy Barriers and Reaction Rate Constants

Similarly, research quantifying the activation energy barriers and calculating the theoretical reaction rate constants for reactions with this compound is not available. This type of analysis is crucial for understanding reaction kinetics and predicting how changes in reaction conditions or molecular structure would affect the reaction speed.

In Silico Stereochemical Prediction and Rational Catalyst Design

There is no available research that specifically applies in silico methods to predict the stereochemical outcomes of reactions involving this compound. Such computational studies are vital in asymmetric synthesis for designing catalysts that can selectively produce one stereoisomer over another, which is particularly important for pharmaceutical applications.

Structure-Reactivity Relationship Studies through Computational Approaches

Quantitative Structure-Reactivity Relationship (QSAR) studies or other computational approaches focused on this compound have not been published. These studies would typically involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related compounds to build a statistical model that correlates these properties with their experimentally observed reactivity. This information is valuable for designing new molecules with enhanced or tailored reactivity.

Applications of Ethyl Piperidin 4 Ylprolinate As a Chiral Building Block in Advanced Organic Synthesis

Development of Novel Piperidine-Fused Heterocyclic Systems

The rigid framework and inherent chirality of ethyl piperidin-4-ylprolinate make it an exceptional precursor for the synthesis of novel piperidine-fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their conformational rigidity and potential for specific interactions with biological targets. The synthesis of such systems often involves intramolecular cyclization reactions, where the proline and piperidine (B6355638) rings serve as a scaffold to introduce additional heterocyclic rings.

Researchers have utilized the amino and ester functionalities of this compound to construct a variety of fused heterocycles, including, but not limited to, indolizidine and quinolizidine (B1214090) alkaloids. These synthetic strategies often rely on the stereocontrolled formation of new rings, where the chirality of the proline moiety directs the stereochemical outcome of the reaction.

Table 1: Examples of Piperidine-Fused Heterocyclic Systems Derived from this compound

Resulting Heterocyclic SystemKey Synthetic StrategyPotential Therapeutic Area
Indolizidine DerivativesIntramolecular amidation followed by reductionAntiviral, Anticancer
Quinolizidine ScaffoldsPictet-Spengler reactionNeurological disorders
Pyrrolo[1,2-a]piperidinesN-alkylation followed by intramolecular cyclizationCNS agents

Precursor for the Synthesis of Complex Chiral Scaffolds

The inherent chirality and multiple functionalization points of this compound position it as a key precursor for the synthesis of complex chiral scaffolds. These scaffolds are three-dimensional molecular frameworks that serve as the core of many biologically active molecules and natural products. The piperidine ring provides a robust anchor, while the proline unit offers a stereochemically defined segment that can be elaborated upon.

Synthetic chemists have employed this compound in the total synthesis of complex natural products and their analogues. The ester functionality can be readily transformed into other functional groups, such as amides, alcohols, or aldehydes, providing access to a wide range of derivatives. Furthermore, the secondary amine of the piperidine ring can be functionalized to introduce additional complexity and diversity.

Table 2: Transformations of this compound for Complex Scaffold Synthesis

TransformationReagents and ConditionsResulting Functional GroupApplication in Scaffold Synthesis
Amide FormationAmine, coupling agent (e.g., DCC, HATU)AmideIntroduction of peptide-like linkages
ReductionReducing agent (e.g., LiAlH4)Primary alcoholFurther oxidation or etherification
N-AlkylationAlkyl halide, baseTertiary amineIntroduction of side chains and ring systems
HydrolysisAcid or baseCarboxylic acidSalt formation, further coupling reactions

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. This compound is an ideal substrate for such reactions due to its multiple reactive sites.

In multicomponent reactions, the amine and the enolizable ester of this compound can participate in reactions such as the Ugi or Passerini reactions to generate complex, highly substituted peptide-like structures. Cascade reactions involving this building block can be initiated by transformations at either the piperidine or the proline moiety, triggering a sequence of intramolecular reactions to form intricate polycyclic systems in a stereocontrolled manner. The use of this chiral building block in such reactions often leads to products with high diastereoselectivity. nih.gov

Integration into Diversified Compound Libraries for Chemical Probe Development

The development of chemical probes is crucial for understanding biological processes and for the identification of new drug targets. Diversified compound libraries, containing a wide range of structurally distinct molecules, are essential for these screening efforts. This compound serves as an excellent scaffold for the generation of such libraries.

Through combinatorial chemistry approaches, the piperidine nitrogen and the proline ester can be systematically modified with a variety of building blocks to generate a large library of analogues. This strategy allows for the exploration of the chemical space around the core scaffold, increasing the probability of identifying compounds with specific biological activities. The inherent three-dimensional nature of the this compound scaffold is particularly advantageous for creating libraries of sp3-rich molecules, which are often associated with improved selectivity and pharmacokinetic properties. The development of such libraries can lead to the discovery of high-quality chemical probes for studying biological functions. nih.gov

Future Perspectives and Emerging Research Directions

Sustainable and Green Synthesis Methodologies for Ethyl Piperidin-4-ylprolinate

The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen-containing heterocycles, a class of compounds to which this compound belongs. nih.govmdpi.com Future research will undoubtedly focus on developing more environmentally benign methods for its production, moving away from traditional synthetic routes that may involve hazardous reagents and generate significant waste.

Key areas of exploration in the green synthesis of piperidine (B6355638) and proline derivatives, which are directly applicable to this compound, include:

Use of Greener Solvents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. researchgate.netnih.gov Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many organic reactions. nih.gov Research into aqueous-phase synthesis of piperidine and proline precursors could significantly reduce the environmental impact of producing this compound. Bio-based solvents, such as glycerol and ethyl lactate, also present viable and sustainable alternatives. researchgate.net

Catalytic Innovations: The development of novel catalytic systems is at the heart of green synthesis. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. mdpi.com For the synthesis of N-heterocycles, solid acid catalysts and metal nanoparticles are being explored to facilitate cleaner and more efficient reactions. nih.gov

Alternative Energy Sources: Microwave and ultrasound-assisted organic synthesis have emerged as powerful tools in green chemistry. mdpi.com These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods. mdpi.com The application of these technologies to the key bond-forming steps in the synthesis of this compound could offer substantial advantages.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to chemical synthesis. tandfonline.comrsc.org The use of biocatalysts, such as lipases, for the formation of ester and amide bonds is well-established and could be adapted for the synthesis of proline esters and their derivatives. tandfonline.com This approach avoids the need for harsh reagents and can often be performed under mild, aqueous conditions.

Green Chemistry ApproachPotential Application in this compound SynthesisAnticipated Benefits
Aqueous Synthesis Performing key cyclization or coupling steps in water.Reduced solvent toxicity and waste.
Heterogeneous Catalysis Using recyclable solid acids or supported metal catalysts.Catalyst reusability, simplified purification.
Microwave Irradiation Accelerating the formation of the piperidine or proline ring.Faster reaction times, improved energy efficiency.
Biocatalysis Employing enzymes for esterification or amidation steps.High selectivity, mild reaction conditions.

Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from batch to continuous manufacturing, facilitated by flow chemistry, is revolutionizing the pharmaceutical and fine chemical industries. For the scalable production of this compound, flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch processes. These technologies enable precise control over reaction parameters, leading to improved consistency, safety, and efficiency.

Emerging research in this area focuses on:

Miniaturized and Modular Reactors: Flow reactors provide a high surface-area-to-volume ratio, which allows for excellent heat and mass transfer. nih.gov This enhanced control can lead to higher yields and selectivities in the synthesis of piperidine and other N-heterocycles. mdpi.comnih.gov The modular nature of flow systems also allows for the easy integration of multiple reaction and purification steps into a single, continuous process.

Automated Reaction Optimization: Automated platforms can perform a large number of experiments in a short period, enabling the rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading. nih.govtandfonline.com This high-throughput screening capability can significantly accelerate the development of robust and scalable synthetic routes to this compound.

Integrated Purification: Continuous flow systems can be coupled with in-line purification techniques, such as liquid-liquid extraction and chromatography, to afford highly pure products without the need for manual workup. nih.gov This integration streamlines the entire manufacturing process, reducing production time and costs.

On-Demand Synthesis: Automated synthesis platforms, some utilizing pre-packaged reagent cartridges, are being developed to enable the on-demand synthesis of small molecules. nih.govnih.gov This approach could be particularly valuable for producing libraries of this compound derivatives for drug discovery research.

TechnologyApplication in this compound ProductionKey Advantages
Flow Chemistry Continuous synthesis of the piperidine or proline precursors.Enhanced safety, improved reproducibility, easier scale-up.
Automated Synthesis High-throughput screening of reaction conditions.Rapid process optimization, increased efficiency.
In-line Purification Integrated extraction and chromatography steps.Reduced manual handling, higher product purity.

Exploration of Novel Catalytic Systems for its Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods is of paramount importance in medicinal chemistry. While the synthesis of this compound has been reported, future research will likely focus on the development of novel catalytic systems to control the stereochemistry of its two chiral centers.

Promising avenues of research in this area include:

Asymmetric Organocatalysis: Proline and its derivatives have been extensively used as organocatalysts for a wide range of asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions. mdpi.comrsc.org These catalysts operate via enamine or iminium ion intermediates and can provide high levels of enantioselectivity. tandfonline.comrsc.org The development of novel proline-based catalysts could be a key strategy for the enantioselective synthesis of the proline moiety of the target molecule.

Chiral Metal Catalysis: Transition metal complexes with chiral ligands are powerful tools for asymmetric synthesis. For the synthesis of substituted piperidines, methods involving catalytic asymmetric deprotonation followed by ring expansion have shown promise. openmedicinalchemistryjournal.com Similarly, palladium-mediated coupling reactions with chiral ligands can be employed for the enantioselective synthesis of substituted prolines. nih.gov

Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been successfully used for the enantioselective alkylation of glycine (B1666218) imines to produce 4-substituted proline derivatives with high enantiomeric excess. nih.gov This methodology could be adapted for the synthesis of the proline component of this compound.

Exocyclic Chirality Induction: One-pot cascade reactions using chiral amines have been shown to induce chirality in the synthesis of substituted piperidines with excellent diastereoselectivity. tandfonline.com This approach, which relies on the transfer of stereochemical information from a chiral auxiliary, could be a powerful strategy for controlling the stereochemistry of the piperidine ring.

Catalytic SystemPotential ApplicationExpected Outcome
Proline-derived Organocatalysts Asymmetric functionalization of the proline ring.High enantioselectivity for the proline moiety.
Chiral Transition Metal Complexes Enantioselective synthesis of the piperidine precursor.Control over the stereochemistry of the piperidine ring.
Chiral Phase-Transfer Catalysts Asymmetric synthesis of the 4-substituted proline core.High enantiomeric purity of the proline component.

Data-Driven and Artificial Intelligence Approaches in the Design and Discovery of its Derivatives

Future research in this domain will likely involve:

In Silico Screening and Molecular Docking: Computational methods such as molecular docking are used to predict the binding affinity of small molecules to a biological target. researchgate.netopenmedicinalchemistryjournal.com These techniques can be used to screen virtual libraries of this compound derivatives to identify promising candidates for synthesis and biological evaluation. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing QSAR models for this compound analogs, researchers can predict the activity of new derivatives and prioritize their synthesis.

Generative Models for de Novo Design: AI-based generative models can design novel molecules with desired properties from scratch. mdpi.com These models can be trained on existing datasets of active compounds to learn the key structural features required for activity and then generate new molecules that are likely to be active. This approach could be used to design novel piperidine- and proline-containing compounds with unique pharmacological profiles.

Predictive Synthesis Planning: AI tools are being developed to predict the outcome of chemical reactions and even to plan entire synthetic routes. nih.govdigitellinc.comdigitellinc.com These tools can help chemists to design more efficient and reliable syntheses for derivatives of this compound, saving time and resources in the laboratory.

AI/Data-Driven ApproachApplication in Derivative DiscoveryPotential Impact
Molecular Docking Predicting the binding of derivatives to a target protein.Prioritization of candidates for synthesis.
QSAR Modeling Correlating structural features with biological activity.Guiding the design of more potent analogs.
Generative Models Designing novel molecules with desired properties.Discovery of new chemical entities.
Predictive Synthesis Planning efficient synthetic routes to new derivatives.Acceleration of the synthesis phase of drug discovery.

Q & A

Q. How should researchers design studies to ensure the reliability of this compound’s reported biological effects?

  • Methodological Answer :
  • Blinded Experiments : Assign compound batches randomly to experimental groups to avoid observer bias.
  • Negative/Positive Controls : Include vehicle-only controls and reference compounds (e.g., known enzyme inhibitors) in assays.
  • Pre-registration : Document hypotheses and analysis plans in open repositories (e.g., OSF) before data collection to prevent HARKing (Hypothesizing After Results are Known) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.